N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide
Description
N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
IUPAC Name |
N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S/c1-17-6-9-20(10-7-17)32(29,30)24(16-19(26)15-23-12-4-3-5-13-23)21-14-18(25(27)28)8-11-22(21)31-2/h6-11,14,19,26H,3-5,12-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRECFHZHERSMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCCC2)O)C3=C(C=CC(=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine derivative: Starting with a suitable piperidine precursor, the hydroxyl group is introduced via a nucleophilic substitution reaction.
Attachment of the nitrophenyl group: The nitrophenyl group can be introduced through a nitration reaction followed by a coupling reaction with the piperidine derivative.
Formation of the benzenesulfonamide moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The nitro group in the nitrophenyl moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in the development of new pharmaceuticals.
Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide
- N-(3-piperidin-1-ylpropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide is unique due to the presence of both the piperidine ring and the hydroxyl group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
